5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a cyclopropyl group attached at the 5-position and an amine group at the 7-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its significant biological and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One effective method for synthesizing azolo[1,5-a]pyrimidin-7-amines, including this compound, involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions typically include heating the reactants in a suitable solvent, followed by neutralization and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, oxides, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: It is used as a scaffold for designing antitumor agents and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including cyclin-dependent kinases and phosphodiesterases, by binding to their active sites and blocking their activity . This inhibition leads to the disruption of key biological processes, such as cell cycle progression and signal transduction, which are crucial for the proliferation of cancer cells and other pathogens .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with similar structural features.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one: Another compound with notable thermal stability and detonation performance.
Uniqueness
5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its cyclopropyl group at the 5-position, which imparts distinct steric and electronic properties. This uniqueness enhances its biological activity and makes it a valuable scaffold for drug design and material science applications .
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C9H10N4/c10-8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2,10H2 |
InChI Key |
QEIGJGALSVSTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2)N |
Origin of Product |
United States |
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